![molecular formula C11H11N3OS2 B5230559 6-(benzylthio)-5-(methylthio)-1,2,4-triazin-3(2H)-one CAS No. 23449-17-4](/img/structure/B5230559.png)
6-(benzylthio)-5-(methylthio)-1,2,4-triazin-3(2H)-one
Description
6-(benzylthio)-5-(methylthio)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly used as a reagent in organic synthesis, and its unique properties have led to its use in a wide range of biochemical and physiological studies.
Scientific Research Applications
- NSC107705 has shown potential as an anticancer agent. Research suggests that it inhibits cancer cell growth and induces apoptosis (programmed cell death) in certain cancer types .
- NSC107705 exhibits antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and parasites .
- It may modulate inflammatory pathways, making it relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Its antioxidant and anti-inflammatory effects could be beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- It serves as a valuable tool in drug discovery, helping identify potential drug targets and pathways .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Cardiovascular Applications
Chemical Biology and Drug Discovery
Agricultural Applications
Other Investigative Areas
properties
IUPAC Name |
6-benzylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-16-9-10(13-14-11(15)12-9)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSVYKRJZMLILZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)NN=C1SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296114 | |
Record name | NSC107705 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
as-Triazin-3(2H)-one, 6-(benzylthio)-5-(methylthio)- | |
CAS RN |
23449-17-4 | |
Record name | 5-(Methylthio)-6-[(phenylmethyl)thio]-1,2,4-triazin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23449-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 107705 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023449174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC107705 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC107705 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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